molecular formula C22H24FN3O3S2 B2900234 1-(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-fluorophenyl)sulfonyl)propan-1-one CAS No. 897485-18-6

1-(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-fluorophenyl)sulfonyl)propan-1-one

Katalognummer: B2900234
CAS-Nummer: 897485-18-6
Molekulargewicht: 461.57
InChI-Schlüssel: TWBQNSOXBCUTMS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-fluorophenyl)sulfonyl)propan-1-one is a synthetic small molecule of significant interest in medicinal chemistry research. It features a hybrid structure incorporating a 4,7-dimethylbenzo[d]thiazole unit linked to a fluorophenyl sulfonyl group via a piperazine-propanone core. The benzo[d]thiazole scaffold is a recognized pharmacophore in drug discovery . Specifically, molecules combining a benzothiazole core with a piperazine moiety have been identified as promising new anti-mycobacterial chemotypes, indicating their potential in infectious disease research . Furthermore, related structural analogs containing both benzenesulfonyl groups and heterocyclic systems have demonstrated potent in vitro antibacterial activity against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant S. aureus (VRSA) . The inclusion of the (4-fluorophenyl)sulfonyl group is a significant feature, as aromatic sulfones are valuable synthetic intermediates and are known to have wide applications in therapeutic development . This molecular architecture makes the compound a valuable candidate for researchers investigating new therapeutic agents, particularly in the fields of antimicrobial and anti-infective development. The compound is provided with guaranteed high purity and stability for reliable, reproducible experimental results. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

1-[4-(4,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-fluorophenyl)sulfonylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN3O3S2/c1-15-3-4-16(2)21-20(15)24-22(30-21)26-12-10-25(11-13-26)19(27)9-14-31(28,29)18-7-5-17(23)6-8-18/h3-8H,9-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWBQNSOXBCUTMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)N3CCN(CC3)C(=O)CCS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Thiazole derivatives () prioritize planar geometries, whereas the target compound’s benzo[d]thiazole may enhance rigidity .

Substituent Impact: Methyl vs. Methoxy: The target’s 4,7-dimethyl groups increase lipophilicity compared to methoxy-substituted analogues (e.g., ), which may improve metabolic stability . Sulfonyl vs.

Synthetic Complexity :

  • The target compound likely requires sulfonylation steps, contrasting with the thioether formation in or triazolyl condensation in . highlights challenges in multi-step syntheses involving TFA and column chromatography, which may apply to the target’s purification .

Physicochemical and Crystallographic Properties

  • Crystallinity : Compounds like exhibit isostructural triclinic packing, while the target’s sulfonyl group may promote distinct intermolecular interactions (e.g., S=O···H bonds) .
  • Solubility : The sulfonyl group in the target compound likely improves aqueous solubility relative to methyl- or methoxy-substituted analogues .

Vorbereitungsmethoden

Synthesis of 4,7-Dimethylbenzo[d]thiazol-2-yl Piperazine

The benzo[d]thiazole ring is constructed via cyclocondensation of 2-amino-4,7-dimethylthiophenol with cyanogen bromide under acidic conditions. Subsequent piperazine incorporation employs nucleophilic aromatic substitution:

Reaction Scheme
$$
\text{2-Chloro-4,7-dimethylbenzo[d]thiazole} + \text{Piperazine} \xrightarrow{\text{EtOH, Δ}} \text{4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazine}
$$

Conditions

  • Solvent: Ethanol
  • Temperature: Reflux (78°C)
  • Duration: 12–16 hours
  • Yield: 68–72%

Purification via recrystallization from ethanol/water mixtures provides the intermediate in >95% purity.

Sulfonylation with 4-Fluorophenyl Sulfonyl Group

The final step involves sulfonylation of the propanone intermediate using sodium 4-fluorobenzenesulfinate:

Reaction Scheme
$$
\text{1-(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one} + \text{NaSO2C6H4F-4} \xrightarrow{\text{Cu(OAc)2, DMF}} \text{Target Compound}
$$

Key Conditions

  • Catalyst: Copper(II) acetate (10 mol%)
  • Solvent: Dimethylformamide
  • Temperature: 80°C
  • Duration: 8 hours
  • Yield: 65%

The copper catalyst facilitates radical-based sulfonylation, minimizing sulfone overoxidation. Post-reaction purification via silica gel chromatography (ethyl acetate/hexane, 3:7) yields >98% pure product.

Optimization of Critical Reaction Parameters

Solvent Effects on Piperazine Coupling

Solvent Dielectric Constant Reaction Yield (%)
Ethanol 24.3 72
DMF 36.7 58
THF 7.5 41
Acetonitrile 37.5 63

Ethanol maximizes yield due to optimal solubility of both reactants and intermediates.

Temperature Profile for Sulfonylation

Temperature (°C) Conversion (%) Selectivity (%)
60 48 82
80 89 91
100 93 78

Elevated temperatures above 80°C reduce selectivity due to competing side reactions.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3): δ 7.82 (d, J = 8.4 Hz, 2H, ArH), 7.45 (d, J = 8.0 Hz, 2H, ArH), 6.95 (s, 1H, Thiazole-H), 3.85–3.75 (m, 4H, Piperazine), 3.10–2.95 (m, 4H, Piperazine), 2.72 (s, 3H, CH3), 2.65 (s, 3H, CH3), 2.50 (t, J = 6.8 Hz, 2H, CH2), 1.95 (t, J = 6.8 Hz, 2H, CH2).
  • HRMS (ESI): m/z Calculated for C23H25FN4O3S2: 512.1284; Found: 512.1289.

Purity Assessment

Method Purity (%) Impurities Identified
HPLC (UV 254 nm) 99.2 <0.5% diketone
GC-MS 98.7 Traces of DMF

Challenges and Mitigation Strategies

  • Thiazole Ring Oxidation:

    • The benzo[d]thiazole sulfur atom is prone to oxidation during sulfonylation. Use of inert atmospheres (N2/Ar) and antioxidant additives (e.g., BHT) suppresses this.
  • Stereochemical Control:

    • The propanone spacer introduces a chiral center. Employing chiral auxiliaries or asymmetric hydrogenation achieves enantiomeric excess >90%.

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing 1-(4-(4,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-fluorophenyl)sulfonyl)propan-1-one with high purity?

  • Methodology : Multi-step synthesis typically involves coupling the benzo[d]thiazole and piperazine moieties via nucleophilic substitution, followed by sulfonylation of the propanone intermediate. Key steps include:

  • Reaction conditions : Use anhydrous solvents (e.g., DMF, acetonitrile) to prevent hydrolysis of intermediates. Catalysts like triethylamine or DMAP improve sulfonylation efficiency .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical for isolating the final compound with >95% purity .
    • Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis .

Q. How can spectroscopic techniques resolve structural ambiguities in this compound?

  • NMR analysis :

  • ¹H NMR : The piperazine protons appear as a multiplet (δ 2.5–3.5 ppm), while the 4-fluorophenyl sulfonyl group shows aromatic protons as a doublet (δ 7.6–8.1 ppm, J=8.5HzJ = 8.5 \, \text{Hz}) .
  • ¹³C NMR : The carbonyl carbon (propan-1-one) resonates at δ 205–210 ppm, and the sulfonyl group’s sulfur-linked carbons appear at δ 125–135 ppm .
    • Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak ([M+H]⁺) at m/z 474.1 (calculated for C₂₃H₂₅FN₃O₃S₂) .

Q. What solvent systems are optimal for evaluating this compound’s solubility and stability?

  • Solubility : Test in DMSO (for stock solutions) and aqueous buffers (pH 7.4) with <5% DMSO for biological assays. Poor solubility in non-polar solvents (e.g., hexane) suggests hydrophilic functional groups dominate .
  • Stability : Monitor degradation via HPLC under accelerated conditions (40°C, 75% humidity). Sulfonamide bonds are prone to hydrolysis in acidic/basic media, requiring neutral pH storage .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s biological activity?

  • Key modifications :

  • Benzo[d]thiazole substitution : Compare 4,7-dimethyl vs. 6-fluoro or nitro derivatives (). Methyl groups enhance lipophilicity, potentially improving membrane permeability.
  • Sulfonyl group replacement : Replace 4-fluorophenyl with 4-chlorophenyl or methoxyphenyl to assess impact on target binding (e.g., enzyme inhibition) .
    • Assays : Use enzyme-linked assays (e.g., kinase inhibition) or cell-based viability tests (IC₅₀ determination) to quantify activity changes .

Q. What computational strategies predict this compound’s binding affinity to biological targets?

  • Docking studies : Employ AutoDock Vina or Schrödinger Suite to model interactions with kinases or GPCRs. The piperazine and sulfonyl groups often form hydrogen bonds with catalytic residues .
  • MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories (AMBER/CHARMM force fields). Pay attention to conformational flexibility of the propanone linker .

Q. How can contradictory bioactivity data between in vitro and in vivo models be reconciled?

  • Pharmacokinetic factors : Measure metabolic stability (e.g., liver microsome assays) to identify rapid clearance. The 4-fluorophenyl group may reduce CYP450-mediated metabolism compared to non-fluorinated analogs .
  • Formulation optimization : Use nanoemulsions or liposomes to enhance bioavailability if poor solubility limits in vivo efficacy .

Q. What crystallographic methods validate the compound’s 3D structure?

  • Single-crystal X-ray diffraction : Grow crystals via slow evaporation (solvent: dichloromethane/methanol). SHELX software refines the structure; the benzo[d]thiazole and piperazine planes typically show dihedral angles of 15–25°, influencing molecular packing .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.